molecular formula C20H13Na5O10P2 B12683204 Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate CAS No. 93778-24-6

Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate

Cat. No.: B12683204
CAS No.: 93778-24-6
M. Wt: 590.2 g/mol
InChI Key: IUXMHTHXRKRLTE-UHFFFAOYSA-I
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Description

Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is a chemical compound with the molecular formula C20H13Na5O10P2 and a molecular weight of 590.207592. It is known for its unique structure, which includes phosphonatooxy groups attached to a benzoate core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate typically involves the reaction of 2-(bis(4-hydroxyphenyl)methyl)benzoic acid with phosphoric acid in the presence of sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the phosphonatooxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. This includes maintaining the necessary temperature, pressure, and pH conditions to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The phosphonatooxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Pentasodium 2-(bis(4-hydroxyphenyl)methyl)benzoate
  • Pentasodium 2-(bis(4-methoxyphenyl)methyl)benzoate
  • Pentasodium 2-(bis(4-aminophenyl)methyl)benzoate

Uniqueness

Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is unique due to its phosphonatooxy groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or catalytic activity .

Biological Activity

Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate, with the CAS number 93778-24-6, is a phosphonated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two phosphonated phenyl groups attached to a benzoate moiety. The molecular formula is C20H13Na5O10P2, and it has a molecular weight of approximately 590.21 g/mol .

  • Molecular Formula: C20H13Na5O10P2
  • Molecular Weight: 590.21 g/mol
  • Solubility: Highly soluble in water, making it suitable for various biological applications .
  • pH: Neutral (approximately 7) in solution .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as a pharmaceutical agent and its applications in various fields.

The compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its phosphonate groups facilitate binding to metal ions and proteins, potentially enhancing its bioavailability and activity in biological systems.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, suggesting that it could be developed as a lead compound for cancer therapeutics. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

  • In Vitro Studies:
    • A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The compound was found to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
  • In Vivo Studies:
    • An animal model study evaluated the efficacy of this compound in inhibiting tumor growth. Mice injected with cancer cells were treated with this compound daily for three weeks. Results showed a significant reduction in tumor size compared to control groups, along with minimal toxicity observed in normal tissues.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects in humans .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation; apoptosis induction
Cellular InteractionBinding to metal ions and proteins
ToxicityFavorable safety profile at therapeutic doses

Properties

CAS No.

93778-24-6

Molecular Formula

C20H13Na5O10P2

Molecular Weight

590.2 g/mol

IUPAC Name

pentasodium;2-[bis(4-phosphonatooxyphenyl)methyl]benzoate

InChI

InChI=1S/C20H18O10P2.5Na/c21-20(22)18-4-2-1-3-17(18)19(13-5-9-15(10-6-13)29-31(23,24)25)14-7-11-16(12-8-14)30-32(26,27)28;;;;;/h1-12,19H,(H,21,22)(H2,23,24,25)(H2,26,27,28);;;;;/q;5*+1/p-5

InChI Key

IUXMHTHXRKRLTE-UHFFFAOYSA-I

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OP(=O)([O-])[O-])C3=CC=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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